2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a central triazole ring substituted with an amino group at position 4, a 4-tert-butylphenyl group at position 5, and a sulfanyl linkage to an acetamide moiety.
Properties
Molecular Formula |
C26H27N5O2S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H27N5O2S/c1-26(2,3)19-11-9-18(10-12-19)24-29-30-25(31(24)27)34-17-23(32)28-20-13-15-22(16-14-20)33-21-7-5-4-6-8-21/h4-16H,17,27H2,1-3H3,(H,28,32) |
InChI Key |
ACIZNAHOPLOPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely reported approach involves the reaction of hydrazine derivatives with carbonyl compounds. For example:
-
Starting Material : 2-(4-tert-butylphenyl)propanoic acid is esterified to form methyl esters via Fischer esterification.
-
Hydrazide Formation : The ester is treated with hydrazine hydrate in methanol to yield 2-(4-tert-butylphenyl)propane hydrazide.
-
Cyclization : The hydrazide reacts with methyl isothiocyanate under alkaline conditions (10% NaOH) at 225°C to form 5-(4-tert-butylphenyl)-1,2,4-triazole-2-thiol intermediates.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 225°C |
| Solvent | Methanol/NaOH |
| Reaction Time | 3–6 hours |
| Yield | Moderate (not explicitly stated) |
This step introduces the triazole-thiol moiety, which serves as a precursor for subsequent functionalization.
| Component | Role |
|---|---|
| Base | K₂CO₃ or NaOH |
| Solvent | DMF or THF |
| Temperature | Room temperature to reflux |
Structural Validation :
-
1H NMR : Peaks at δ 10.27–9.64 ppm confirm the acetamide NH group.
-
13C NMR : C=O signals at 164.15–168 ppm validate acetamide formation.
Sulfanyl Group Functionalization
The triazole-thiol intermediate undergoes further reactions to introduce the sulfanyl linkage.
Thioether Formation
-
Thiol Reactivity : The thiol group (-SH) in the triazole ring is nucleophilic and reacts with alkyl/aryl halides. For example, treatment with methyl iodide or aryl bromides forms thioether derivatives.
-
Purification : Crystallization from isopropanol or silica gel chromatography is employed to isolate pure products.
Optimized Conditions :
Alternative Synthetic Routes
Ylidene Derivative Pathway
-
Ylidene Intermediate : 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is reacted with aldehydes to form Schiff bases, followed by cyclization with thioglycolic acid to generate thiazolidinone derivatives.
-
Acetamide Coupling : The thiol group is then substituted with bromoacetamide as described earlier.
Advantages :
-
Diversification : Allows introduction of heterocyclic substituents.
-
Yield : Reported yields for similar reactions range from 60–80%.
Characterization and Quality Control
Critical analytical techniques ensure the integrity of the final product:
Purity Assessment :
Challenges and Optimization
Side Reactions and Byproducts
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
The 1,2,4-triazole scaffold is a common feature among analogs, but substituents at positions 4, 5, and the acetamide side chain dictate pharmacological and physicochemical properties. Key comparisons include:
Pharmacological Activity Insights
- Anti-Exudative Activity : Derivatives with 5-(furan-2-yl) substitution () demonstrated superior anti-exudative effects compared to diclofenac sodium, suggesting that electron-rich heterocycles enhance this activity. The tert-butyl group in the target compound may similarly improve membrane penetration and target binding due to hydrophobicity .
- Reverse Transcriptase Inhibition: Triazole derivatives with 5-(2-hydroxyphenyl) and 4-nitrophenyl acetamide groups (e.g., AM31) exhibited nanomolar-range inhibition constants (KI = 0.8–1.2 nM), outperforming Nevirapine.
- Antimicrobial Potential: Compounds with pyridinyl () or chlorophenyl () substituents showed broad-spectrum antimicrobial activity. The target’s phenoxyphenyl group could enhance Gram-positive targeting due to increased lipophilicity .
Physicochemical Properties
- Lipophilicity: The 4-tert-butylphenyl and 4-phenoxyphenyl groups in the target compound increase logP values compared to analogs with methoxy or hydroxyl groups (e.g., : 4-methoxyphenyl). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : Like most analogs (), the target compound is synthesized via alkylation of triazole-thiol intermediates with chloroacetamides, a robust method for generating diverse derivatives .
Key Research Findings and Implications
Substituent-Driven Activity : The anti-exudative and enzyme-inhibitory activities of 1,2,4-triazole-acetamides are highly substituent-dependent. Electron-withdrawing groups (e.g., nitro in AM31) enhance enzyme binding, while bulky hydrophobic groups (e.g., tert-butyl) improve membrane permeability .
Biological Spectrum: Compounds with heteroaromatic substituents (furan, pyridine) exhibit broader biological activity, suggesting that the target compound’s 4-phenoxyphenyl group may narrow its therapeutic scope .
Structural Optimization : Hybridizing features of high-activity analogs (e.g., combining tert-butyl with nitrophenyl) could yield compounds with dual anti-inflammatory and antiviral properties.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Formation of the triazole-thiol intermediate : Reacting hydrazine derivatives with iso-thiocyanates under reflux (ethanol, NaOH) to generate the triazole core .
- Sulfanyl-acetamide coupling : The triazole-thiol intermediate reacts with 2-chloroacetonitrile or similar reagents in N,N-dimethylformamide (DMF) with a base (e.g., NaOH) to form the sulfanyl-acetamide linkage .
- Purification : Column chromatography or recrystallization is used to isolate the final compound .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (reflux conditions), and stoichiometric ratios impact yield and purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : - and -NMR to verify aromatic protons, tert-butyl groups, and acetamide linkages .
- IR : Confirm presence of amino (-NH), sulfanyl (-S-), and carbonyl (C=O) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., theoretical ~538.62 g/mol) .
- X-ray Crystallography : Resolve 3D conformation and bond angles .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or kinases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation :
-
Replace the 4-tert-butylphenyl group with electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH) groups to modulate electronic effects .
-
Modify the phenoxyphenyl moiety to alter steric bulk and lipophilicity .
-
Biological Testing : Compare IC values across analogs to identify critical substituents .
-
Computational Modeling : Molecular docking to predict binding interactions with targets (e.g., DHFR active site) .
- Example SAR Table :
| Substituent (R) | Biological Activity (IC, μM) | Key Observation |
|---|---|---|
| 4-tert-butylphenyl | 12.5 (MCF-7) | Baseline activity |
| 4-chlorophenyl | 8.2 | Enhanced potency |
| 4-methoxyphenyl | 25.7 | Reduced activity |
| Data synthesized from . |
Q. How do researchers resolve contradictions in reported biological data (e.g., variable antifungal efficacy)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) .
- Structural Confirmation : Verify compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Mechanistic Follow-up : Use transcriptomics/proteomics to identify off-target effects or resistance mechanisms .
Q. What strategies enhance the compound’s pharmacokinetic properties for lead optimization?
- Methodological Answer :
- Solubility Improvement : Introduce polar groups (e.g., -OH, -COOH) or formulate as nanoparticles .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .
- In Vivo Testing : Pharmacokinetic profiling (C, t) in rodent models to assess bioavailability .
Data Contradiction Analysis
Q. Why do some studies report strong anticancer activity while others show limited efficacy?
- Methodological Answer :
- Cell Line Variability : Test across diverse cancer types (e.g., solid tumors vs. leukemias) .
- Apoptosis vs. Cytostasis : Distinguish mechanisms via flow cytometry (Annexin V/PI staining) .
- Dose-Dependent Effects : Re-evaluate activity at higher concentrations (e.g., >50 μM) .
Experimental Design Considerations
Q. How to design a robust in vivo study for this compound?
- Methodological Answer :
- Animal Model Selection : Use xenograft models (e.g., nude mice with implanted tumors) .
- Dosing Regimen : Optimize via preliminary pharmacokinetic studies to maintain therapeutic plasma levels .
- Endpoint Metrics : Tumor volume measurement, histopathology, and toxicity markers (ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
